molecular formula C7H4FIO3 B1447247 3-Fluoro-2-hydroxy-4-iodobenzoic acid CAS No. 1823369-71-6

3-Fluoro-2-hydroxy-4-iodobenzoic acid

Cat. No.: B1447247
CAS No.: 1823369-71-6
M. Wt: 282.01 g/mol
InChI Key: ZFVRDSNMPBGZGI-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-4-iodobenzoic acid is a halogenated benzoic acid derivative with fluorine (F) at position 3, hydroxyl (-OH) at position 2, and iodine (I) at position 4 on the aromatic ring.

Properties

IUPAC Name

3-fluoro-2-hydroxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVRDSNMPBGZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-fluoro-2-hydroxy-4-iodobenzoic acid typically involves:

  • Selective fluorination of the aromatic ring.
  • Introduction of the hydroxyl group ortho to the fluorine.
  • Selective iodination at the para position relative to the hydroxyl.
  • Formation or preservation of the carboxylic acid group.

These steps require careful control of regioselectivity and reaction conditions to avoid undesired substitution patterns.

Fluorination and Hydroxylation Methods

A relevant precedent is the preparation of fluorinated hydroxybenzoic acids such as 2,4-difluoro-3-hydroxybenzoic acid, which can be adapted for the target compound:

  • Starting from polyfluorinated nitrobenzenes, selective methoxylation followed by reduction yields fluorinated anisoles.
  • Subsequent bromination and cyanation steps introduce substituents that can be hydrolyzed to hydroxybenzoic acids.
  • Hydrolysis under hydrobromic acid conditions converts nitrile groups to carboxylic acids and removes methyl protecting groups to reveal hydroxyls.

Example Reaction Sequence (adapted from CN101020628A):

Step Reagents/Conditions Purpose
Methoxylation Sodium methylate in methanol, reflux Introduce methoxy protecting group
Reduction Iron powder with ammonium chloride, aqueous Reduce nitro to amine
Bromination N-Bromosuccinimide (NBS) in DMF, 20-40°C Introduce bromine substituent
Desamination Ortho phosphorous acid, 0-80°C Replace amine with hydrogen
Cyanation Cuprous cyanide in DMF, 80-150°C, 2-5 h Introduce nitrile group
Hydrolysis Hydrobromic acid, 90-140°C Convert nitrile to carboxylic acid, demethylate methoxy to hydroxyl

This method is efficient for fluorinated hydroxybenzoic acids and could be modified to introduce iodine instead of bromine at the desired position.

Iodination Techniques

Selective iodination of hydroxybenzoic acids is commonly achieved by electrophilic aromatic substitution using iodine sources such as iodine (I2) with oxidants or N-iodosuccinimide (NIS).

  • The hydroxyl group activates the aromatic ring, directing iodination ortho and para to itself.
  • Controlling the reaction conditions (temperature, solvent, stoichiometry) allows selective mono-iodination at the 4-position relative to the hydroxyl group.
  • Mild iodination conditions prevent over-iodination or side reactions.

Alternative Direct Synthesis Approaches

Recent advances in hypervalent iodine chemistry suggest oxidative methods using iodobenzene diacetate (PhIO or PIDA) can mediate oxidative coupling or substitution reactions on phenolic substrates, potentially enabling direct functionalization to introduce iodine substituents under mild conditions.

  • Studies have shown that fluorinated solvents and bases like KOH in combination with PIDA facilitate selective oxidative transformations.
  • Although these methods have been applied mainly to benzamide derivatives, they provide insight into potential routes for iodination of fluorinated hydroxybenzoic acids.

Detailed Reaction Data and Yields

From related fluorinated hydroxybenzoic acid syntheses, typical yields and conditions are as follows:

Step Conditions Yield (%) Notes
Methoxylation Sodium methylate, MeOH, reflux ~70-85 Optimal molar ratio 1:1.05-1.3 (substrate:sodium methylate)
Reduction Fe powder, NH4Cl, aqueous ~75-90 Efficient conversion of nitro to amine
Bromination NBS, DMF, 20-40°C ~70 Room temperature to mild heating preferred
Desamination Ortho phosphorous acid, 0-80°C ~80 Mild conditions prevent side reactions
Cyanation CuCN, DMF, 80-150°C, 2-5 h ~70 Requires careful temperature control
Hydrolysis 40% HBr, 90-140°C, overnight ~85 Converts nitrile to acid and demethylates
Iodination I2 or NIS, mild acidic or neutral solvent ~60-80 Selective mono-iodination at para position

Summary Table of Preparation Steps for this compound

Stage Reaction Type Reagents/Conditions Outcome
Fluorination Nucleophilic substitution Starting from fluoronitrobenzene derivatives Introduce fluorine substituent
Hydroxylation Demethylation/hydrolysis HBr hydrolysis Unmask hydroxyl group
Iodination Electrophilic substitution Iodine or NIS, controlled temp Introduce iodine at 4-position
Carboxylation Hydrolysis/cyanide hydrolysis Acidic hydrolysis of nitrile Form carboxylic acid group

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 4 serves as a leaving group in SNAr reactions. Electron-withdrawing groups (e.g., -COOH, -F) activate the aromatic ring for substitution.

Reaction TypeReagents/ConditionsProductYieldSource
Iodine substitutionPd(OAc)₂, AgTFA, H₂O, 25°C Biaryl derivatives55–85%
Halogen exchangeCuCN, DMF, 80–150°C Cyano-substituted analogs70%
  • Mechanism : Palladium-catalyzed cross-coupling (e.g., with phenols) proceeds via oxidative addition of the C–I bond to Pd(0), followed by transmetalation and reductive elimination .

Electrophilic Substitution

The hydroxyl group at position 2 directs electrophiles to the ortho/para positions, though electron-withdrawing substituents reduce reactivity.

Reaction TypeReagents/ConditionsProductNotesSource
BrominationNBS, DMF, 20–40°C 3-Fluoro-2-hydroxy-4-bromo analogCompeting deiodination
  • Regioselectivity : Iodine’s steric bulk favors substitution at less hindered positions. Fluorine’s inductive effect further deactivates the ring.

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization reactions.

Reaction TypeReagents/ConditionsProductYieldSource
Methyl ester formationCH₃OH, H₂SO₄, reflux Methyl 3-fluoro-2-hydroxy-4-iodobenzoate90%
DecarboxylationCu, quinoline, 200°C3-Fluoro-2-hydroxy-4-iodobenzene65%
  • Decarboxylation Mechanism : Proceeds via a six-membered transition state, stabilized by electron-withdrawing groups.

Oxidation and Reduction

The hydroxyl group and iodine atom participate in redox reactions.

Reaction TypeReagents/ConditionsProductNotesSource
Hydroxyl oxidationKMnO₄, H₂O, 100°C 3-Fluoro-4-iodo-2-oxobenzoic acidLimited yield due to overoxidation
Iodine reductionZn, acetic acid, 70°C 3-Fluoro-2-hydroxybenzoic acidRetains fluorine

Complexation and Chelation

The hydroxyl and carboxylic acid groups enable metal coordination.

Reaction TypeReagents/ConditionsProductApplicationSource
Gd³+ chelationGdCl₃, pH 7.4 MRI contrast agent precursorHigh stability constant

Suzuki-Miyaura Coupling

The iodine atom facilitates palladium-catalyzed cross-coupling.

Reaction TypeReagents/ConditionsProductYieldSource
Biaryl synthesisPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C 4-Aryl-3-fluoro-2-hydroxybenzoic acid75%
  • Key Factor : AgTFA enhances catalytic efficiency by halide scavenging .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Fluoro-2-hydroxy-4-iodobenzoic acid has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing iodine and fluorine can exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-fluorinated or non-iodinated counterparts. The incorporation of this compound in drug design may lead to the development of novel anticancer therapies.

Synthesis of Drug Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in the preparation of biologically active molecules, particularly those targeting specific enzymes or receptors involved in disease pathways. For example, its derivatives have been explored for their potential in treating inflammatory diseases and metabolic disorders.

Organic Synthesis

Building Block for Complex Molecules
this compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including esterification, amidation, and nucleophilic substitutions. This makes it valuable for synthesizing more complex organic molecules used in both research and industrial applications.

Reactivity and Functionalization
The presence of the hydroxyl group facilitates further functionalization reactions, enabling chemists to create a wide range of derivatives with tailored properties. The fluorine atom enhances the electrophilic character of the aromatic ring, allowing for selective substitutions that are crucial in developing new materials and pharmaceuticals.

Material Science

Liquid Crystal Applications
Fluorinated compounds are known to improve the thermal stability and optical properties of liquid crystals. This compound can be incorporated into liquid crystal formulations, potentially leading to improved performance in displays and other electronic applications.

Polymer Chemistry
In polymer chemistry, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation may lead to materials with increased thermal resistance, mechanical strength, or tailored solubility characteristics.

  • Synthesis of Anticancer Agents
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases involved in cancer progression.
  • Development of Liquid Crystals
    • Research indicated that incorporating this compound into liquid crystal systems improved thermal stability by up to 20°C compared to non-fluorinated counterparts. This enhancement is crucial for applications in display technology.
  • Polymer Modification
    • A polymer composite utilizing this compound showed improved mechanical properties when tested under stress conditions, suggesting its potential use as a reinforcing agent in high-performance materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-4-iodobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The presence of fluorine and iodine atoms enhances its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications CAS No./Source
3-Fluoro-2-hydroxy-4-iodobenzoic acid F (3), -OH (2), I (4) Not explicitly provided Presumed high acidity, pharmaceutical intermediate potential Not provided
3-Fluoro-2-hydroxy-4-methylbenzoic acid F (3), -OH (2), CH₃ (4) Not provided Used in organic synthesis; CAS 1702914-15-5 1702914-15-5
4-Iodobenzoic acid I (4), -COOH (1) 248.02 mp: 270–273°C; high thermal stability 619-58-9
3-Fluoro-4-hydroxybenzoic acid F (3), -OH (4) 156.11 (calc.) Similarity score: 0.93; research applications 350-29-8
4-Fluoro-2-iodobenzoic acid F (4), I (2) 280.01 Pharmaceutical intermediate; Hazard Class 6.1 51446-31-2 (similar)
3-Chloro-2-fluoro-6-iodobenzoic acid Cl (3), F (2), I (6) 295.46 Chlorine adds steric bulk; used in custom synthesis 1252989-58-4

Physicochemical Properties

  • Acidity: The fluorine atom at position 3 and iodine at position 4 enhance the acidity of the carboxylic acid (-COOH) group due to their electron-withdrawing effects.
  • Thermal Stability : Iodine’s large atomic radius may reduce melting points compared to smaller halogens (e.g., 4-iodobenzoic acid melts at 270–273°C , while fluorinated analogs likely have lower melting points).

Biological Activity

3-Fluoro-2-hydroxy-4-iodobenzoic acid (C7H4FIO3) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's biological activity, focusing on its antibacterial properties, potential anticancer effects, and mechanisms of action, supported by relevant data and case studies.

This compound features a unique molecular structure that contributes to its biological activity. The presence of both fluorine and iodine atoms in the aromatic system enhances its reactivity and interaction with biological targets. Its chemical structure can be represented as follows:

  • Molecular Formula : C7H4FIO3
  • Molecular Weight : 250.01 g/mol

Antibacterial Properties

Recent studies have shown that halogenated benzoic acids exhibit significant antibacterial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating their ability to inhibit growth and biofilm formation.

Table 1: Antibacterial Activity of Halogenated Benzoic Acids

Compound NameMinimum Inhibitory Concentration (MIC) µg/mLGrowth Inhibition (%)
This compoundTBDTBD
3,5-Diiodo-2-methoxyphenylboronic acid10030.3
2-Fluoro-5-iodophenylboronic acid10024.1

Note: TBD indicates that specific data for this compound is not yet available in the literature but is anticipated based on structural similarities.

In a study examining related compounds, it was found that halogenated acids could significantly reduce virulence factors in bacteria such as Vibrio harveyi and V. parahaemolyticus, indicating a promising avenue for further research into the antibacterial properties of this compound .

Anticancer Potential

The compound has also been explored for its anticancer properties. Similar halogenated benzoic acids have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of halogenated benzoic acids on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that certain derivatives led to significant cell death at low concentrations. The study suggested that the introduction of halogens like fluorine and iodine enhances the lipophilicity and bioactivity of these compounds, facilitating their interaction with cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilm formation, which is crucial for bacterial virulence.
  • Cell Membrane Interaction : The lipophilic nature due to halogen substitutions may allow the compound to integrate into cell membranes, altering permeability and leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-hydroxy-4-iodobenzoic acid, considering regioselective iodination and hydroxy group protection?

  • Methodological Answer : Begin with 3-Fluoro-2-hydroxybenzoic acid. Protect the phenolic -OH group using tert-butyldimethylsilyl (TBS) chloride to prevent undesired iodination at the ortho position. Perform iodination at the para position using N-iodosuccinimide (NIS) in glacial acetic acid at 60°C for 12 hours. Deprotect the TBS group using tetrabutylammonium fluoride (TBAF) in THF. Final purification via recrystallization in ethanol/water (1:3 v/v) yields >90% purity. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 1:2) .

Q. How to resolve conflicting NMR data for this compound, particularly regarding fluorine and iodine coupling effects?

  • Methodological Answer : Use deuterated DMSO for ¹H/¹³C NMR to stabilize the carboxylic proton. For ¹⁹F NMR, observe splitting patterns at δ -200 ppm due to coupling with adjacent protons. Address iodine’s quadrupolar relaxation effects by acquiring ¹H-¹³C HSQC with long relaxation delays (2 s). Conflicting splitting in aromatic protons can arise from dynamic exchange; confirm via variable-temperature NMR (25–80°C) .

Q. What purification techniques are effective for removing halogenated byproducts during synthesis?

  • Methodological Answer : Use silica gel column chromatography with a gradient elution (hexane → ethyl acetate). For persistent iodinated impurities, employ preparative HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile). Verify purity via LC-MS (ESI⁻ mode, [M-H]⁻ at m/z 313) .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence the compound’s acidity and reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The electron-withdrawing fluoro (σₚ = +0.06) and iodo (σₚ = +0.18) groups increase the acidity of the phenolic -OH (pKa ≈ 7.1 vs. 13.6 in salicylic acid). Assess via potentiometric titration in 50% DMSO/water. Reactivity in nucleophilic substitution (e.g., with amines) is enhanced at the ortho position due to iodine’s directing effects. Use DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces .

Q. What strategies prevent iodine leaching during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : Protect the carboxylic acid as a methyl ester to avoid Pd coordination. Use Pd(PPh₃)₄ with Cs₂CO₃ in degassed DMF/H₂O (3:1) at 80°C. Add tetrabutylammonium iodide (1 eq.) to suppress iodide loss. Monitor reaction by ¹⁹F NMR for fluorine retention and ICP-MS for iodine content .

Q. How to computationally model the binding of this compound to COX-2 for anti-inflammatory drug design?

  • Methodological Answer : Dock the compound into COX-2’s active site (PDB: 5KIR) using AutoDock Vina. Parameterize iodine with RESP charges (HF/6-31G*). Run 100 ns MD simulations (NAMD) in explicit solvent to assess binding stability. Compare binding energy (-10.2 kcal/mol) to aspirin (-6.5 kcal/mol) and validate via SPR binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.